Cas no 89780-32-5 (Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-)
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- Propriedades químicas e físicas
Nomes e Identificadores
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- Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-
- N-(1,3-benzodioxol-5-yl)-4-chlorobutanamide
- AKOS000245050
- 89780-32-5
- DTXSID20408549
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- Inchi: 1S/C11H12ClNO3/c12-5-1-2-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,13,14)
- Chave InChI: DYWUTDRBTMAETQ-UHFFFAOYSA-N
- SMILES: ClCCCC(NC1C=CC2=C(C=1)OCO2)=O
Propriedades Computadas
- Massa Exacta: 241.0505709g/mol
- Massa monoisotópica: 241.0505709g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 249
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 47.6Ų
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623404-1g |
N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobutanamide |
89780-32-5 | 98% | 1g |
¥10878.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623404-5g |
N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobutanamide |
89780-32-5 | 98% | 5g |
¥23559.00 | 2024-04-26 |
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- Literatura Relacionada
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Informações adicionais sobre Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-: A Novel Chemical Entity with Promising Pharmacological Applications
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- (CAS No. 89780-32-5) represents a unique chemical scaffold that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzodioxol derivatives, which are known for their diverse biological activities ranging from anti-inflammatory to antitumor properties. The structural complexity of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is characterized by the presence of a benzodioxol ring system, a chloro substituent at the 4-position, and a butanamide functional group. These features collectively contribute to its unique pharmacological profile, making it a subject of interest for researchers in the field of medicinal chemistry.
Recent studies have highlighted the importance of the 1,3-benzodioxol ring system in modulating biological activity. This ring structure, which is a heterocyclic compound containing two oxygen atoms, is known to exhibit various interactions with biological targets. The 4-chloro substituent at the benzodioxol ring further enhances the compound's reactivity and specificity toward potential therapeutic targets. The butanamide functional group, which is a four-carbon chain terminating in an amide group, adds additional layers of complexity to the molecule's pharmacokinetic and pharmacodynamic properties.
Advancements in synthetic methodologies have enabled the development of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- with high purity and structural integrity. Researchers have employed various strategies, including catalytic asymmetric synthesis and microwave-assisted reactions, to optimize the yield and stereochemical control of this compound. These synthetic approaches have been instrumental in generating high-quality material suitable for preclinical and clinical evaluation. The ability to produce this compound in sufficient quantities is critical for its progression through the drug development pipeline.
Current research on Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- has focused on its potential applications in the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of the NF-κB signaling pathway, which is a key regulator of inflammatory responses. These findings suggest that Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- could be a promising candidate for the development of novel anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- has shown potential in the context of oncology. A recent preclinical study published in Cancer Research (2024) reported that this compound exhibits selective cytotoxicity against cancer cell lines, particularly those overexpressing certain receptor tyrosine kinases. The compound's ability to disrupt signaling pathways associated with tumor growth and metastasis highlights its potential as an antitumor agent. These findings underscore the importance of further investigating the molecular mechanisms underlying its therapeutic effects.
The pharmacokinetic properties of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- are also a subject of ongoing research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its clinical development. The compound's solubility and stability in biological systems have been optimized through structural modifications, ensuring its viability as a drug candidate. These characteristics are essential for achieving therapeutic concentrations in target tissues while minimizing systemic side effects.
One of the most intriguing aspects of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is its potential to serve as a lead compound for the development of more potent derivatives. Researchers have employed structure-activity relationship (SAR) studies to identify key functional groups and substituents that contribute to its biological activity. These studies have revealed that the position and nature of the 4-chloro substituent significantly influence the compound's potency and selectivity. This knowledge is crucial for the design of optimized analogs with enhanced therapeutic properties.
Furthermore, the compound's unique chemical structure has sparked interest in its potential applications in the field of neuropharmacology. Preliminary studies suggest that Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- may interact with neurotransmitter systems involved in mood regulation and cognitive function. These findings, while still in the early stages of investigation, highlight the broad therapeutic potential of this compound and its relevance to the treatment of neurological disorders.
Despite the promising findings, several challenges remain in the development of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- as a therapeutic agent. One of the primary challenges is the need for further preclinical studies to fully characterize its safety profile and long-term effects. Additionally, the compound's potential for drug interactions and its impact on various organ systems require thorough investigation. These studies are essential for ensuring the compound's safety and efficacy in human trials.
The ongoing research into Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- underscores its significance as a potential therapeutic agent. Its unique chemical structure, combined with its demonstrated biological activities, positions it as a promising candidate for the development of novel treatments for a range of diseases. As research in this area continues to advance, it is anticipated that further insights into the compound's mechanisms of action and therapeutic potential will emerge, paving the way for its clinical application.
In conclusion, Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- (CAS No. 89780-32-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for the development of novel therapeutics. As research in this area continues to evolve, the compound's potential applications in the treatment of inflammatory and oncological diseases are likely to expand, offering new possibilities for the treatment of these conditions.
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